2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromene-3-carboxylic acid with sec-butylamine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated its potential as an anti-tumor agent, particularly in the treatment of cervical cancer.
Mechanism of Action
The mechanism of action of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and activation of caspases. This results in programmed cell death and suppression of tumor growth .
Comparison with Similar Compounds
2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Ethyl 8-sec-butyl-2-oxo-6-(3-oxo-3-p-tolylprop-1-enyl)-2H-chromene-3-carboxylate: This compound also exhibits anti-tumor activity and induces apoptosis in cancer cells.
Methyl 2-oxo-2H-chromene-3-carboxylate: Known for its use in organic synthesis and potential biological activities.
6-Chloro-2H-chromene-3-carbonyl chloride: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-3-11(2)17-15(18)10-21-16(19)13-8-12-6-4-5-7-14(12)20-9-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18) |
InChI Key |
NEZQFYAHJKEAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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